Azanium;formaldehyde;phenoxide

Catalog No.
S15231042
CAS No.
55426-39-6
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanium;formaldehyde;phenoxide

CAS Number

55426-39-6

Product Name

Azanium;formaldehyde;phenoxide

IUPAC Name

azanium;formaldehyde;phenoxide

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3

InChI Key

DTCDQFXKTVPDBK-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)[O-].[NH4+]

Azanium;formaldehyde;phenoxide is a chemical compound formed from the reaction of formaldehyde with phenol in the presence of an amine, specifically azanium (or ammonium ion). This compound exhibits unique properties due to the combination of its constituent parts: the azanium ion provides basicity and nucleophilicity, while formaldehyde acts as a reactive electrophile, and phenoxide contributes to the aromatic character and stability of the resulting structure. The compound is significant in various chemical applications, particularly in the synthesis of phenolic resins.

Involving formaldehyde" class="citation ml-xs inline" data-state="closed" href="https://patents.google.com/patent/US2304431A/en" rel="nofollow noopener" target="_blank"> . The presence of azanium enhances the nucleophilicity of the phenoxide ion, facilitating further reactions such as cross-linking in polymer formation.

Synthesis of azanium;formaldehyde;phenoxide typically involves the following steps:

  • Preparation of Phenoxide Ion: Phenol is treated with a strong base (e.g., sodium hydroxide) to generate phenoxide ions.
  • Reaction with Formaldehyde: The phenoxide ions are then reacted with formaldehyde under controlled conditions (temperature and pH) to form methylol derivatives.
  • Formation of Azanium Complex: Ammonium ions are introduced into the reaction mixture, leading to the stabilization of the product through ionic interactions.

This method allows for precise control over the reaction conditions, influencing the degree of polymerization and cross-linking in the final product

Azanium;formaldehyde;phenoxide finds utility in several areas:

  • Phenolic Resins: It serves as a precursor for phenolic resins used in adhesives, coatings, and composite materials.
  • Disinfectants: Due to its antimicrobial properties, it is utilized in various disinfectant formulations.
  • Chemical Intermediates: It acts as an intermediate in organic synthesis for producing various pharmaceuticals and agrochemicals.

Interaction studies involving azanium;formaldehyde;phenoxide focus on its reactivity with other compounds. For example:

  • Electrophilic Aromatic Substitution: The phenoxide ion can engage in electrophilic substitution reactions due to its enhanced electron density.
  • Cross-linking Behavior: The ability of azanium;formaldehyde;phenoxide to form cross-linked structures makes it valuable in creating durable materials.

Research indicates that varying reaction conditions can significantly influence these interactions, affecting both yield and product characteristics .

Several compounds exhibit similarities to azanium;formaldehyde;phenoxide, particularly those involving formaldehyde and phenolic structures. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Phenol-formaldehyde resinA polymer produced from phenol and formaldehyde without amine involvement.Lacks basicity from azanium, leading to different properties.
Sodium phenolateThe sodium salt of phenol that enhances nucleophilicity.More soluble in water compared to azanium-based compounds.
2-tertiary butyl-4-methylphenolA substituted phenolic compound that reacts with formaldehyde.Exhibits steric hindrance affecting reactivity differently.
Urea-formaldehyde resinA polymer formed from urea and formaldehyde used in adhesives.Different functional groups lead to distinct applications.

The uniqueness of azanium;formaldehyde;phenoxide lies in its combination of aromatic stability from phenol and enhanced reactivity due to azanium's basicity, making it particularly effective for specific industrial applications such as resin production

Condensation Reaction Mechanisms in Ternary Ammonium-Phenolic Systems

The condensation of phenol, formaldehyde, and ammonium species follows a stepwise mechanism involving hydroxymethylation, methylene bridge formation, and crosslinking. In alkaline conditions, ammonium ions act as catalysts, accelerating the electrophilic substitution of formaldehyde onto phenol’s aromatic ring. Nuclear magnetic resonance (NMR) studies reveal that ammonia stabilizes intermediate hydroxymethylphenols, preventing premature precipitation and ensuring uniform polymer growth.

A key intermediate is the quinone methide structure, which forms when formaldehyde reacts with phenol’s ortho and para positions. Ammonium ions facilitate proton transfer during this stage, reducing energy barriers for methylene bridge formation. Comparative analyses show that ammonia-catalyzed systems yield resins with 15–20% higher crosslink density than those synthesized with sodium hydroxide, attributed to ammonia’s ability to maintain a consistent pH throughout the reaction.

Table 1: Comparative Analysis of Catalysts in Phenol-Formaldehyde Condensation

CatalystCrosslink Density (%)Free Phenol Content (wt%)Gel Time (min)
Ammonia78 ± 20.45 ± 0.0318 ± 1
Sodium Hydroxide63 ± 31.12 ± 0.1524 ± 2
Calcium Hydroxide58 ± 41.98 ± 0.2232 ± 3

In Situ Ammonia Generation Techniques for Catalytic Polymerization

In situ ammonia generation eliminates the need for external ammonia gas, enhancing process safety and resin purity. A novel approach involves reacting magnesium hydroxide (Mg(OH)₂) with ammonium chloride (NH₄Cl) to produce NH₃ directly within the reaction matrix:
$$ \text{Mg(OH)}2 + 2\text{NH}4\text{Cl} \rightarrow \text{MgCl}2 + 2\text{NH}3 \uparrow + 2\text{H}_2\text{O} $$ .

This method ensures a continuous ammonia supply, prolonging the condensation phase and reducing residual phenol and aniline concentrations to <0.5 wt%. Thermogravimetric analysis (TGA) demonstrates that resins synthesized via in situ ammonia exhibit 8–12% higher thermal stability (decomposition onset at 516–548°C) compared to conventional methods.

Key Advantages of In Situ Ammonia:

  • Eliminates ammonia storage and handling risks.
  • Reduces free monomer content by 40–60%.
  • Enhances molecular weight distribution (Ð < 1.5).

Stoichiometric Optimization in Phenol-Formaldehyde-Ammonium Matrix Formation

The formaldehyde-to-phenol (F/P) molar ratio critically impacts resin properties. At F/P = 2.5–3.5, hydroxymethylation dominates, yielding linear oligomers suitable for adhesives. Higher ratios (F/P > 3.5) promote branching and crosslinking, ideal for high-temperature composites. Ammonium concentration modulates reaction kinetics: excess NH₄⁺ accelerates gelation but risks phase separation, while insufficient NH₄⁺ prolongs curing times.

Optimized conditions (F/P = 3.0, NH₄⁺/phenol = 0.15 mol/mol) produce resins with balanced viscosity (η = 1,200–1,500 cP) and glass transition temperatures (Tg = 72–110°C). Differential scanning calorimetry (DSC) profiles confirm that stoichiometric control minimizes exothermic peaks during curing, reducing internal stresses in the final product.

Table 2: Effect of F/P Ratio on Resin Properties

F/P RatioHydroxymethyl Groups (mmol/g)TGA Decomposition (°C)Shear Strength (MPa)
2.54.2 ± 0.3516 ± 82.8 ± 0.2
3.05.8 ± 0.4532 ± 63.5 ± 0.3
3.56.5 ± 0.5548 ± 54.1 ± 0.4

Performance Characteristics

Ammonium-based catalysts demonstrate distinct advantages over alkaline metal catalysts in phenolic resin synthesis. Research indicates that sodium hydroxide and ammonium hydroxide catalyzed resins show relatively inflammable properties, while the sodium hydroxide catalyzed systems exhibit different degradation mechanisms compared to ammonium systems [3]. The ammonium hydroxide catalyzed phenol-formaldehyde resins display superior thermal stability characteristics, with the nitrogen content remaining incorporated within the resin structure during curing processes [4].

Experimental data reveals that ammonium catalysts at 0.2 molar ratios relative to phenol result in complete nitrogen incorporation into the resin matrix, with all nitrogen remaining during the curing process [4]. When formaldehyde ratios increase to 2.0 moles per mole of phenol using 1.0 mole of ammonia, the nitrogen content of fully-cured resins reaches 4.63%, demonstrating proportional increases with formaldehyde concentration [4].

Catalytic Efficiency Comparison

Catalyst TypeReaction Rate CharacteristicsThermal StabilityCross-linking Efficiency
Sodium HydroxideHigh initial rate, pH dependent [5]Moderate, requires higher temperatures [5]Extensive cross-linking [3]
Ammonium HydroxideControlled rate, nitrogen incorporation [4]Superior retention at elevated temperatures [3]Nitrogen-enhanced cross-linking [4]
Barium HydroxideIntermediate activity [5]Variable performance [5]Standard cross-linking [5]

The comparative analysis demonstrates that alkaline metal catalysts, particularly sodium hydroxide, show maximum catalytic activity at approximately pH 10, where the reactive species is the phenoxide anion formed by deprotonation of phenol [6]. The negative charge delocalizes over the aromatic ring, activating sites 2, 4, and 6 for reaction with formaldehyde [6]. In contrast, ammonium catalysts provide sustained catalytic activity through in situ generation mechanisms, maintaining catalyst concentration throughout the reaction period [7].

Mechanistic Differences

Alkaline metal catalysts operate through direct deprotonation of phenol to form phenoxide anions, while ammonium systems function through multiple pathways including direct catalysis and nitrogen incorporation into the polymer backbone [5] [3]. The ammonium-catalyzed systems show enhanced thermal properties due to the incorporation of nitrogen-containing groups that provide additional cross-linking sites and thermal stability [4] [3].

Research findings indicate that ammonium catalysts demonstrate superior performance in terms of residual monomer content, with in situ generation of ammonia showing lower content of free phenol and free aniline in the final resin products [7]. The thermal stability of resins synthesized with ammonium catalysts ranges from 516-548°C, with glass transition temperatures between 72-110°C [8].

pH-Dependent Catalytic Pathways in Methylol Group Formation

Reaction Kinetics and pH Effects

The formation of methylol groups in phenolic resin synthesis exhibits strong pH dependence, with distinct catalytic pathways operating under different pH conditions [9] [6]. Under alkaline conditions (pH 7-9), the reaction rate is proportional to the alkali concentration, demonstrating first-order dependence on phenate ion concentration [10]. The kinetic analysis reveals that the reaction between phenol and formaldehyde is second-order overall, with first-order dependence on both phenate ion and formaldehyde concentrations [10].

Quantitative data shows that the first-order rate constants for ortho- and para-methylol phenol formation at 80°C are 2.68 and 2.84 sec⁻¹ respectively, with activation energies of approximately 19.77 kcal/mol [10]. The para position demonstrates twice the reactivity of the ortho position in methylol group formation, attributed to reduced steric hindrance and enhanced quinonoidal structure formation [10].

pH-Dependent Reaction Pathways

pH RangeDominant Reaction PathwayRate CharacteristicsPrimary Products
2-7Mild runaway reactions [11]Controlled reaction rates [11]Limited methylol formation [11]
7-9Phenoxide-mediated catalysis [10]Linear rate dependence [10]Ortho- and para-methylol phenols [10]
9-10Optimal alkaline catalysis [12]Maximum reaction rates [6]Multi-methylol species [12]
>10Excessive alkalinity [6]Reduced selectivity [6]Complex polymer networks [6]

Methylol Group Distribution

The pH-dependent formation pathways significantly influence the distribution of methylol groups within the polymer structure [12]. Under optimal pH conditions (9-10), the hydroxymethyl content increases initially with reaction time and temperature, then decreases due to condensation reactions [12]. Research demonstrates that phenolic resins with good water-solubility and strong reaction ability are achieved with phenol to formaldehyde molar ratios of 1:2 to 1:3, at pH 9-10, under final condensed polymerization temperature of 85°C [12].

The mechanistic pathway involves initial hydration of formaldehyde to methylene glycol, followed by electrophilic aromatic substitution on the phenoxide anion [9] [13]. The methylolation step shows relatively slow kinetics compared to formaldehyde hydration, with equilibrium constants for methylolation (Km) typically ranging from 0.06 to 0.068 in batch and semi-batch processes [9].

Temperature and Catalyst Concentration Effects

Experimental data reveals that propagation rate constants and polymerization rates increase significantly with temperature and catalyst concentration [14]. For novolac resins synthesized by batch processes, propagation rate constants increase from 0.000885 l/mol·s at 40°C to 0.005282 l/mol·s at 100°C when catalyst concentration is maintained at 50% [14]. Similarly, polymerization rates increase from 0.002166 mol/l·s to 0.006902 mol/l·s over the same temperature range [14].

Ammonium Ion Mobility in Cross-Linked Polymer Networks

Ion Transport Mechanisms

Ammonium ion mobility within cross-linked phenolic resin networks represents a critical factor in determining the final properties and performance of the polymer system [15] [16]. Research demonstrates that ammonium-based systems exhibit higher ionic conductivity at their respective glass transition temperatures compared to other ionic systems [15]. The ion mobility in these networks is governed by the interplay between polymer chain dynamics, cross-link density, and the chemical nature of the ammonium species [15].

Experimental studies reveal that ammonium-based polymerized ionic liquids show substantial differences in ion mobility depending on the alkyl chain length and degree of cross-linking [15]. The effective number density of charge carriers remains comparable among different ammonium systems, but ion mobility values vary significantly with structural modifications [15].

Cross-Link Density Effects

The mobility of ammonium ions in cross-linked networks is significantly influenced by the degree of cross-linking and the resulting network topology [17]. Research indicates that increased cross-linker concentration leads to enhanced modulus but reduced ion mobility due to restricted polymer chain movement [17]. The relationship between cross-link density and ionic conductivity shows a maximum at specific concentration regimes, where the competing effects of increasing ion concentration and decreasing ion mobility reach an optimal balance [17].

Cross-Link DensityIon Mobility (cm²/V·s)Ionic Conductivity (S/cm)Network Characteristics
Low (5-10%)High mobility [17]Moderate conductivity [17]Flexible chains, high permeability [17]
Medium (15-25%)Optimal mobility [17]Maximum conductivity [17]Balanced structure-property [17]
High (30-40%)Restricted mobility [17]Reduced conductivity [17]Rigid network, limited transport [17]

Network Structure and Ion Transport

The three-dimensional network structure formed during phenolic resin curing creates specific pathways for ammonium ion transport [18] [19]. Transparent ionic liquid-phenol resin hybrids demonstrate that phenol resin and ionic components can be integrated at nanometer scales, maintaining high ionic conductivity (1.0 × 10⁻³ S cm⁻¹ at 30°C) comparable to pristine ionic liquids [18] [19].

Field emission scanning electron microscopy studies reveal that transparent hybrids prepared by in situ polymerization methods do not show phase separation at microscopic levels, indicating homogeneous distribution of ionic species within the polymer matrix [18] [19]. This homogeneous integration facilitates efficient ion transport through the cross-linked network structure [18] [19].

Temperature Dependence of Ion Mobility

The mobility of ammonium ions in cross-linked phenolic networks exhibits strong temperature dependence, following Arrhenius-type behavior with activation energies typically ranging from 30-40 kJ/mol [14]. At elevated temperatures, the polymer chains gain increased segmental mobility, facilitating ion transport through the network structure [16]. However, excessive temperatures can lead to thermal degradation of the network, compromising ion transport properties [16].

Dielectric spectroscopy studies demonstrate that ammonium systems show enhanced ion dynamics compared to other cationic systems, with the chemical structure of the ammonium cation providing more effective shielding and reduced interaction with the polymer backbone [15]. This reduced interaction translates to higher ion mobility and improved transport properties in the cross-linked state [15].

The quantum chemical investigation of azanium-formaldehyde-phenoxide ternary complexes reveals significant insights into their molecular stability and energetic properties. Computational studies utilizing density functional theory methods have elucidated the fundamental interactions governing these systems [1] [2].

The azanium-formaldehyde-phenoxide complex exhibits a molecular formula of C₇H₁₁NO₂ with a molecular weight of 141.17 g/mol [1]. Structural analysis indicates that the compound consists of three distinct molecular components: the azanium ion (NH₄⁺), formaldehyde (CH₂O), and phenoxide ion (C₆H₅O⁻), which interact through a combination of electrostatic forces and hydrogen bonding interactions [1].

Quantum chemical calculations demonstrate that the binding energy of the ternary complex ranges from -26.1 to -31.8 kJ/mol, depending on the specific configuration and computational method employed [3]. The most stable configuration exhibits an O-H···O hydrogen bonding pattern between the phenoxide and formaldehyde components, with the azanium ion providing electrostatic stabilization through ionic interactions [3].

Computational Analysis of Stability Factors

The stability of ternary complexes has been systematically evaluated using various quantum chemical approaches. Second-order Møller-Plesset perturbation theory (MP2) calculations with augmented correlation-consistent basis sets reveal interaction energies ranging from -18.3 to -35.4 kJ/mol for different conformational arrangements [3]. These values indicate moderate to high stability, comparable to conventional hydrogen-bonded systems.

Density functional theory studies employing the B3LYP functional with 6-311G(d,p) basis sets have provided detailed geometrical parameters for optimized structures [2]. The equilibrium distances between interacting components range from 2.75 to 3.10 Å, indicating close proximity conducive to strong intermolecular interactions [3].

Natural bond orbital analysis reveals significant charge transfer between the molecular components, with values ranging from 0.25 to 0.8 electrons depending on the interaction type [3]. The phenoxide ion acts as a primary electron donor, while the azanium ion and formaldehyde serve as electron acceptors in the complex formation process.

Energetic Contributions and Interaction Types

The quantum chemical analysis identifies multiple interaction mechanisms contributing to complex stability. Primary interactions include:

Hydrogen Bonding Networks: O-H···O interactions between phenoxide and formaldehyde contribute -27.7 kJ/mol to the total binding energy [3]. These interactions exhibit characteristic electron density distributions at bond critical points of 0.027 au with Laplacian values of 0.09 au [3].

Electrostatic Interactions: The azanium-phenoxide ion pair provides significant stabilization through Coulombic forces, contributing approximately -31.8 kJ/mol to the overall binding energy [3]. The charge separation creates strong attractive forces that help maintain structural integrity.

Covalent Character: Natural bond orbital analysis indicates partial covalent character in certain interactions, particularly those involving the formaldehyde bridge, with binding energies reaching -45.2 kJ/mol [3].

The computational results demonstrate that ternary complex formation is thermodynamically favorable, with entropy contributions supporting spontaneous assembly under appropriate conditions. Temperature-dependent studies suggest optimal stability at moderate temperatures where thermal motion does not disrupt the delicate balance of intermolecular forces.

Molecular Dynamics Simulations of Ammonium-Phenoxide Interactions

Molecular dynamics simulations provide crucial insights into the dynamic behavior and structural evolution of ammonium-phenoxide interactions within the ternary complex system. These computational investigations reveal the temporal behavior of intermolecular forces and the stability of hydrogen bonding networks under thermal fluctuations [4] [5].

Simulation Parameters and Methodology

Extensive molecular dynamics simulations have been conducted using established force fields adapted for ammonium-phenoxide systems [5]. The simulation parameters include equilibrium distances ranging from 2.85 to 3.10 Å for different interaction pairs, with interaction energies spanning -13.2 to -35.4 kcal/mol [5].

The computational framework employs polarizable force fields that accurately capture the charge distribution changes upon complex formation. Charge transfer values of 0.3 to 0.8 electrons have been observed between interacting components, reflecting the significant electronic reorganization that occurs during complex assembly [5].

Dynamic Behavior and Structural Fluctuations

Molecular dynamics trajectories reveal that ammonium-phenoxide interactions exhibit remarkable stability over nanosecond timescales. The root-mean-square deviation of atomic positions remains below 0.5 Å for the core interaction region, indicating minimal structural perturbation [5].

The dipole moment evolution during simulation shows values ranging from 3.8 to 6.7 Debye, with the ternary complex exhibiting the highest polarization due to the cooperative effect of multiple molecular components [5]. This enhanced dipole moment contributes to stronger intermolecular interactions and improved complex stability.

Vibrational frequency analysis from the molecular dynamics trajectories identifies characteristic modes in the 1600-3400 cm⁻¹ range, corresponding to O-H stretching and N-H bending vibrations [5]. These frequencies serve as spectroscopic signatures for experimental validation of the computational predictions.

Solvation Effects and Environmental Factors

The influence of solvent environment on ammonium-phenoxide interactions has been investigated through explicit solvent molecular dynamics simulations [6]. Water molecules form competitive hydrogen bonds with both the ammonium and phenoxide components, reducing the overall binding strength by approximately 15-20% [6].

Comparative studies in different dielectric environments reveal that complex stability decreases with increasing solvent polarity. The binding constants show a logarithmic dependence on the dielectric constant, following the relationship observed in crown ether-ammonium systems [4].

Thermodynamic Analysis

Free energy calculations using thermodynamic integration methods provide quantitative measures of complex stability. The binding free energy ranges from -25 to -35 kJ/mol at 298 K, with entropy contributions of approximately -45 J/mol·K reflecting the loss of translational and rotational freedom upon complex formation [4].

Temperature-dependent studies reveal optimal binding at moderate temperatures (280-320 K), where the balance between enthalpy and entropy favors complex formation. Higher temperatures lead to increased thermal motion that disrupts the delicate hydrogen bonding networks essential for stability.

The analysis of residence times indicates that individual molecular components remain associated for periods exceeding 100 picoseconds, suggesting kinetically stable interactions suitable for experimental observation and potential synthetic applications.

Electron Density Distribution Analysis in Formaldehyde-Bridged Systems

The electron density distribution in formaldehyde-bridged molecular systems provides fundamental insights into the electronic structure and bonding characteristics of the azanium-formaldehyde-phenoxide complex. Advanced topological analysis methods reveal the intricate network of interactions that stabilize these ternary systems [7] [8].

Topological Analysis Using Atoms in Molecules Theory

Quantum theory of atoms in molecules analysis has been extensively applied to characterize the electron density distribution in formaldehyde-bridged systems [7]. The methodology identifies critical points in the electron density that correspond to specific bonding interactions and provides quantitative measures of bond strength.

Bond critical points between formaldehyde and phenoxide components exhibit electron densities of 0.027 au with corresponding Laplacian values of 0.09 au [7]. These values indicate the presence of moderately strong hydrogen bonds with significant covalent character. The positive Laplacian values confirm the closed-shell nature of these interactions while maintaining substantial binding strength.

The formaldehyde bridge acts as a crucial mediator for electron density redistribution between the phenoxide and ammonium components. Electron localization function analysis reveals enhanced electron density along the O-C-H framework, with localization indices ranging from 0.85 to 0.92 [7].

Charge Distribution and Electrostatic Properties

Natural population analysis reveals significant charge redistribution upon complex formation. The phenoxide oxygen atom bears a partial charge of -0.65 e, while the formaldehyde carbon exhibits +0.45 e, creating a strong electrostatic interaction that facilitates bridge formation [8].

The electron density accumulation and depletion maps show characteristic patterns consistent with charge transfer from the phenoxide π-system to the formaldehyde σ* orbitals. This charge transfer amounts to approximately 0.40 electrons and contributes significantly to the overall binding energy [8].

Molecular electrostatic potential analysis identifies regions of enhanced nucleophilic and electrophilic character that govern the assembly process. The phenoxide ring exhibits pronounced negative potential regions (-150 to -200 kJ/mol), while the formaldehyde carbon displays positive potential (+120 kJ/mol) [8].

Hydrogen Bonding Networks and Bridge Formation

The formaldehyde molecule serves multiple roles in the complex architecture, functioning simultaneously as a hydrogen bond donor and acceptor. Detailed analysis reveals three distinct hydrogen bonding interactions: O-H···O bonds between phenoxide and formaldehyde (-27.7 kJ/mol), C-H···O interactions involving formaldehyde hydrogen atoms (-12.4 kJ/mol), and N-H···O bonds with the ammonium component (-21.8 kJ/mol) [3].

The cooperative nature of these interactions results in a synergistic stabilization effect where the total binding energy exceeds the sum of individual pair interactions. This cooperativity arises from the mutual polarization of molecular components and the formation of extended hydrogen bonding networks.

Delocalization indices calculated from the electron density reveal significant electron delocalization across the bridge region. Values of 0.65 to 0.75 indicate substantial electronic communication between the phenoxide and ammonium termini through the formaldehyde linker [7].

Electronic Structure and Orbital Interactions

Frontier molecular orbital analysis reveals the electronic basis for complex formation and stability. The highest occupied molecular orbital of the phenoxide ion exhibits strong overlap with the lowest unoccupied molecular orbital of the formaldehyde-ammonium fragment, facilitating charge transfer interactions [9].

The energy gap between donor and acceptor orbitals ranges from 3.2 to 4.1 eV, indicating moderate charge transfer character in the ground state. This gap narrows upon geometric optimization of the complex, reflecting the stabilization achieved through orbital mixing.

Electron density difference maps calculated between the complex and isolated components show characteristic charge accumulation in the bridge region and depletion at the molecular periphery. These patterns confirm the central role of the formaldehyde bridge in mediating long-range interactions between the ionic components.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

Related CAS

55426-39-6
35297-54-2

General Manufacturing Information

Phenol, polymer with formaldehyde, ammonium salt: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-11-2024

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